ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-methylquinoline-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide: This compound has a similar structure but differs in the functional group attached to the pyrazole ring.
3,5-diamino-4-(4′-fluorophenylazo)-1-aryl/heteroarylpyrazoles: These compounds exhibit different biological activities and are used in various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-amino-1-(4-methylquinolin-2-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-22-16(21)12-9-18-20(15(12)17)14-8-10(2)11-6-4-5-7-13(11)19-14/h4-9H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLADONJJNKOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3C(=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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